Cas no 945769-51-7 (4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol)

4-Amino-3,5-dibromo-α-(bromomethyl)benzenemethanol is a brominated aromatic compound featuring both amino and hydroxymethyl functional groups. Its unique structure, incorporating multiple bromine substituents, makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of reactive sites—such as the benzylic bromine and hydroxyl group—enables selective functionalization, facilitating the construction of complex molecular frameworks. This compound is especially useful in cross-coupling reactions and as a precursor for heterocyclic systems. Its high purity and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is required due to its potential reactivity.
4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol structure
945769-51-7 structure
Product name:4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol
CAS No:945769-51-7
MF:C8H8Br3NO
MW:373.867219924927
CID:2086736

4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3,5-dibromo-α-(bromomethyl)benzenemethanol
    • 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol
    • 4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol
    • CID 102088227
    • 1-(4-amino-3,5-dibromophenyl)-2-bromoethanol
    • Benzenemethanol, 4-amino-3,5-dibromo-α-(bromomethyl)-
    • 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol
    • Inchi: 1S/C8H8Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2,7,13H,3,12H2
    • InChI Key: YMOLPCNUEOPFFY-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=C(C(=C(C=1)Br)N)Br)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Density: 2.220±0.06 g/cm3(Predicted)
  • Boiling Point: 421.0±40.0 °C(Predicted)
  • Solubility: Chloroform, DCM, Methanol
  • pka: 12.49±0.20(Predicted)

4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A610670-100mg
4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol
945769-51-7
100mg
$ 242.00 2023-09-08
TRC
A610670-1g
4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol
945769-51-7
1g
$ 1409.00 2023-09-08
TRC
A610670-1000mg
4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol
945769-51-7
1g
$ 1407.00 2023-04-19
TRC
A610670-250mg
4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol
945769-51-7
250mg
$ 471.00 2023-09-08

Additional information on 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol

Comprehensive Overview of 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol (CAS No. 945769-51-7)

4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol (CAS No. 945769-51-7) is a brominated aromatic compound with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its unique bromomethyl and amino functional groups, has garnered attention for its potential in developing advanced materials and bioactive molecules. Researchers and industries are increasingly exploring its utility due to its versatile reactivity and structural properties.

The molecular structure of 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol features a benzene ring substituted with three bromine atoms, an amino group, and a hydroxymethyl group. This configuration makes it a valuable intermediate in the synthesis of complex organic compounds. Recent studies highlight its role in cross-coupling reactions and catalysis, aligning with the growing demand for sustainable and efficient synthetic methodologies. The compound's CAS No. 945769-51-7 is frequently searched in academic and industrial databases, reflecting its relevance in contemporary chemistry.

One of the trending topics in chemical research is the development of halogenated compounds for medicinal chemistry. 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol is no exception, as its bromine-rich structure offers unique interactions in drug design. For instance, brominated aromatics are often used to enhance the binding affinity of small molecules to biological targets. This aligns with the increasing interest in targeted drug delivery and precision medicine, where researchers seek compounds with specific functional groups to optimize therapeutic effects.

In addition to pharmaceutical applications, CAS No. 945769-51-7 is explored in material science. Its ability to participate in polymerization reactions and form high-performance polymers makes it a candidate for advanced coatings and adhesives. The compound's thermal stability and reactivity are particularly valuable in industries focusing on green chemistry and sustainable materials. These attributes resonate with the global push toward environmentally friendly manufacturing processes.

From a synthetic perspective, the preparation of 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol involves multi-step bromination and functionalization of benzene derivatives. Modern techniques such as microwave-assisted synthesis and flow chemistry are being employed to improve yield and reduce waste. These advancements address the growing emphasis on process optimization and cost-effective production in the chemical industry.

The safety and handling of CAS No. 945769-51-7 are also critical considerations. While the compound is not classified as hazardous under standard regulations, proper laboratory practices are essential to ensure safe usage. Researchers often search for material safety data sheets (MSDS) and handling guidelines to mitigate risks during experimentation. This underscores the importance of transparency and accessibility in chemical information.

In summary, 4-Amino-3,5-dibromo-a-(bromomethyl)benzenemethanol (CAS No. 945769-51-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its brominated structure and functional versatility make it a subject of ongoing research, particularly in fields prioritizing innovation and sustainability. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing chemical and biomedical technologies.

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